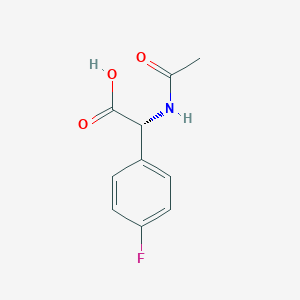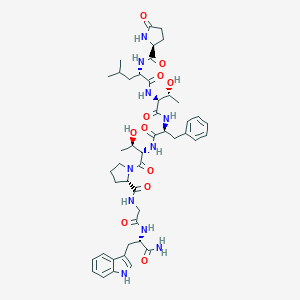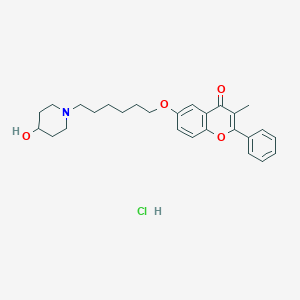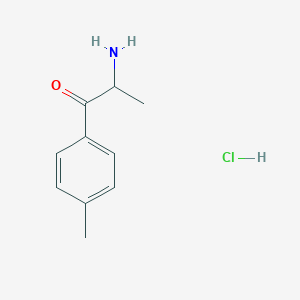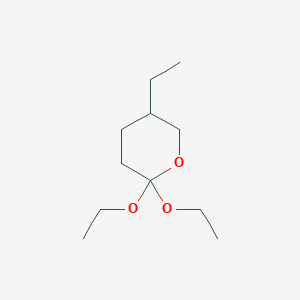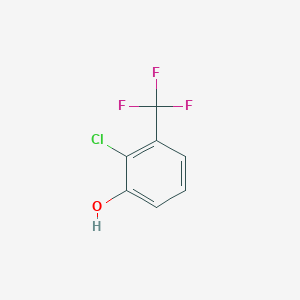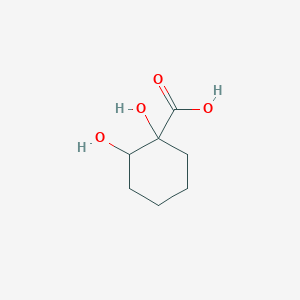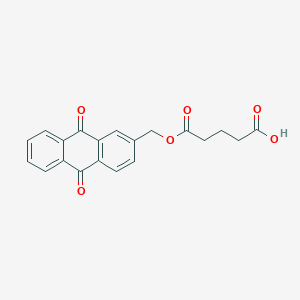
Glutaryl-2-(hydroxymethyl)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutaryl-2-(hydroxymethyl)anthraquinone, also known as GHA, is an organic compound that is widely used in scientific research. It is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. GHA has been shown to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and cell biology.
Mécanisme D'action
Glutaryl-2-(hydroxymethyl)anthraquinone exerts its biological effects by inhibiting the activity of DHODH, which is a key enzyme in the de novo synthesis of pyrimidine nucleotides. By blocking this pathway, Glutaryl-2-(hydroxymethyl)anthraquinone prevents the synthesis of DNA and RNA, which are essential for cell proliferation and viral replication. Glutaryl-2-(hydroxymethyl)anthraquinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-tumor activity.
Effets Biochimiques Et Physiologiques
Glutaryl-2-(hydroxymethyl)anthraquinone has been shown to have a wide range of biochemical and physiological effects, including inhibition of pyrimidine nucleotide synthesis, induction of apoptosis, and anti-inflammatory activity. It has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress. Glutaryl-2-(hydroxymethyl)anthraquinone has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Glutaryl-2-(hydroxymethyl)anthraquinone is its potency as a DHODH inhibitor, which makes it a valuable tool for studying the role of this enzyme in various biological processes. Glutaryl-2-(hydroxymethyl)anthraquinone has also been shown to have a high degree of selectivity for DHODH, which minimizes off-target effects. However, one limitation of Glutaryl-2-(hydroxymethyl)anthraquinone is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, Glutaryl-2-(hydroxymethyl)anthraquinone may have limited applicability in vivo due to its poor bioavailability and rapid metabolism.
Orientations Futures
There are several potential future directions for research on Glutaryl-2-(hydroxymethyl)anthraquinone. One area of interest is the development of more potent and selective DHODH inhibitors based on the structure of Glutaryl-2-(hydroxymethyl)anthraquinone. Another area of research is the investigation of the anti-inflammatory and antioxidant properties of Glutaryl-2-(hydroxymethyl)anthraquinone, which may have implications for the treatment of various diseases. Additionally, further studies are needed to determine the safety and efficacy of Glutaryl-2-(hydroxymethyl)anthraquinone in human clinical trials, and to explore its potential as a therapeutic agent in various disease settings.
Méthodes De Synthèse
The synthesis of Glutaryl-2-(hydroxymethyl)anthraquinone involves several steps, including the reaction of anthraquinone with glyoxylic acid to form 2-(hydroxymethyl)anthraquinone, which is then reacted with glutaric anhydride to produce Glutaryl-2-(hydroxymethyl)anthraquinone. The process requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
Glutaryl-2-(hydroxymethyl)anthraquinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections. It has been shown to inhibit the growth of cancer cells by blocking the synthesis of DNA and RNA, which are essential for cell proliferation. Glutaryl-2-(hydroxymethyl)anthraquinone has also been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, Glutaryl-2-(hydroxymethyl)anthraquinone has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus, making it a potential antiviral agent.
Propriétés
Numéro CAS |
139571-00-9 |
|---|---|
Nom du produit |
Glutaryl-2-(hydroxymethyl)anthraquinone |
Formule moléculaire |
C20H16O6 |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
5-[(9,10-dioxoanthracen-2-yl)methoxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H16O6/c21-17(22)6-3-7-18(23)26-11-12-8-9-15-16(10-12)20(25)14-5-2-1-4-13(14)19(15)24/h1-2,4-5,8-10H,3,6-7,11H2,(H,21,22) |
Clé InChI |
GAOGYGSGSZCEKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)COC(=O)CCCC(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)COC(=O)CCCC(=O)O |
Autres numéros CAS |
139571-00-9 |
Synonymes |
2-(hydroxymethyl)anthraquinone-hemiglutarate G-HMAQ glutaryl-2-(hydroxymethyl)anthraquinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



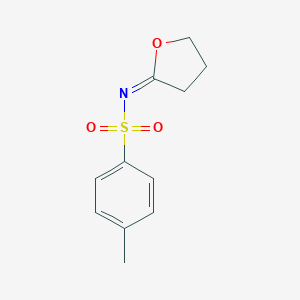
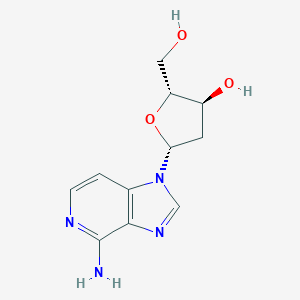
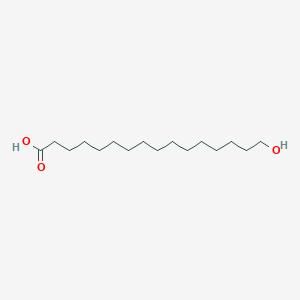
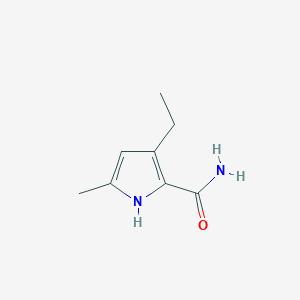
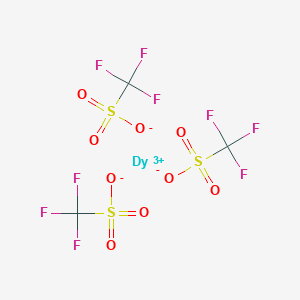
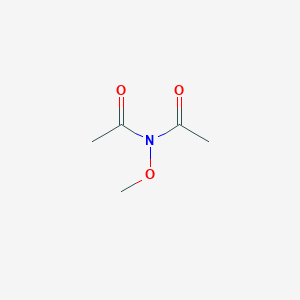
![(4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B163874.png)
